2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one
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Overview
Description
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one is a complex organic compound characterized by its unique structure, which includes a cyclohexene ring, a thiophene ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one involves multiple steps, starting with the preparation of the cyclohexene and thiophene rings. The key steps include:
Formation of the Cyclohexene Ring: This can be achieved through the Diels-Alder reaction between a diene and a dienophile.
Introduction of the Thiophene Ring: This step involves the use of thiophene derivatives and appropriate coupling reactions.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy and propylcarbonimidoyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products of these reactions include oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules, making it a candidate for drug development.
Medicine: It may have potential therapeutic applications due to its ability to interact with specific molecular targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to modulation of the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-N-methoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one
- 2-[(E)-N-ethoxy-C-butylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one
Uniqueness
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H21NO3S |
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Molecular Weight |
307.4 g/mol |
IUPAC Name |
2-[(E)-N-ethoxy-C-propylcarbonimidoyl]-3-hydroxy-5-thiophen-3-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C16H21NO3S/c1-3-5-13(17-20-4-2)16-14(18)8-12(9-15(16)19)11-6-7-21-10-11/h6-7,10,12,18H,3-5,8-9H2,1-2H3/b17-13+ |
InChI Key |
WXEJGJWTNABPEK-GHRIWEEISA-N |
Isomeric SMILES |
CCC/C(=N\OCC)/C1=C(CC(CC1=O)C2=CSC=C2)O |
Canonical SMILES |
CCCC(=NOCC)C1=C(CC(CC1=O)C2=CSC=C2)O |
Origin of Product |
United States |
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